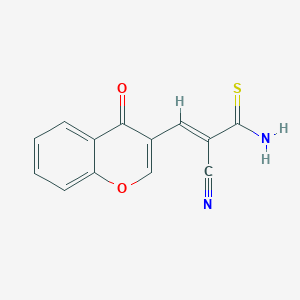
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide is a synthetic organic compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the cell .
Mode of Action
It is known that the compound can undergo reactions with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of new pyrazole and isoxazole derivatives . This suggests that the compound may interact with its targets in a similar manner, possibly leading to changes in their function.
Biochemical Pathways
The formation of new heterocyclic systems through reactions with binucleophiles suggests that the compound could potentially affect a variety of biochemical pathways .
Result of Action
The compound’s ability to form new pyrazole and isoxazole derivatives suggests that it may have significant effects at the molecular level .
Action Environment
It is known that the reactions of the compound with 1,2-binucleophilic agents proceed under mild conditions (ethanol, room temperature), suggesting that similar conditions may be favorable for the compound’s action .
生化学分析
Biochemical Properties
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide has been found to interact with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of new pyrazole and isoxazole derivatives . These reactions proceed under mild conditions and result in high yields .
Cellular Effects
In cellular contexts, this compound has been observed to have inhibitory effects on the motility and MMP2 and MMP9 expression of highly metastatic MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. For instance, it has been found to suppress the TNFα-induced mRNA expression of MMP9 through the downregulation of the TNFα-extracellular signal-regulated kinase (ERK)/early growth response 1 (EGR-1) signaling axis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide typically involves the condensation of 4-oxo-4H-chromen-3-carbaldehyde with a suitable thioamide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
類似化合物との比較
Similar Compounds
4-oxo-4H-chromen-3-yl derivatives: These compounds share the chromone core structure and exhibit similar biological activities.
Thioamide derivatives: Compounds containing the thioamide group also show comparable reactivity and applications.
Uniqueness
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide is unique due to the combination of the chromone and thioamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
(E)-2-cyano-3-(4-oxochromen-3-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c14-6-8(13(15)18)5-9-7-17-11-4-2-1-3-10(11)12(9)16/h1-5,7H,(H2,15,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJRRGVCXFMYBA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













